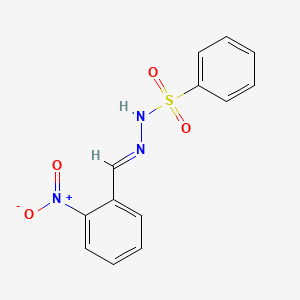![molecular formula C14H18N2O B5557140 3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5557140.png)
3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with dimethylamino groups are widely used in various fields. For example, Dimethylaminopropylamine (DMAPA) is a diamine used in the preparation of some surfactants .
Synthesis Analysis
The synthesis of similar compounds often involves the alkylation of a suitable precursor. For instance, DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile .Molecular Structure Analysis
The molecular structure of these compounds often involves a central carbon atom bonded to a dimethylamino group and other functional groups. For instance, in the case of DMAPA, it has a propyl chain attached to the dimethylamino group .Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For example, DMAPA can be readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For instance, DMAPA is a colorless liquid with a fishy, ammoniacal odor .Wissenschaftliche Forschungsanwendungen
Environmental Chemistry
Lastly, in environmental chemistry, derivatives of this compound could be synthesized to act as sensors for detecting heavy metals or organic pollutants. This application is vital for monitoring and maintaining environmental health.
Each of these applications leverages the unique chemical structure of 3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol to address specific scientific challenges and contribute to advancements across various fields of research. While the current literature does not provide extensive information on this specific compound, the applications mentioned are based on the known properties of similar quinolinol derivatives and their common uses in scientific research .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(dimethylamino)methyl]-2,8-dimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-9-6-5-7-11-13(9)15-10(2)12(14(11)17)8-16(3)4/h5-7H,8H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKVNKUSVHYXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-butyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B5557067.png)
![4-[3-(1,3-benzodioxol-5-yl)acryloyl]morpholine](/img/structure/B5557082.png)
![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)





![3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5557134.png)
![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5557137.png)
![5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine](/img/structure/B5557149.png)
![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)

